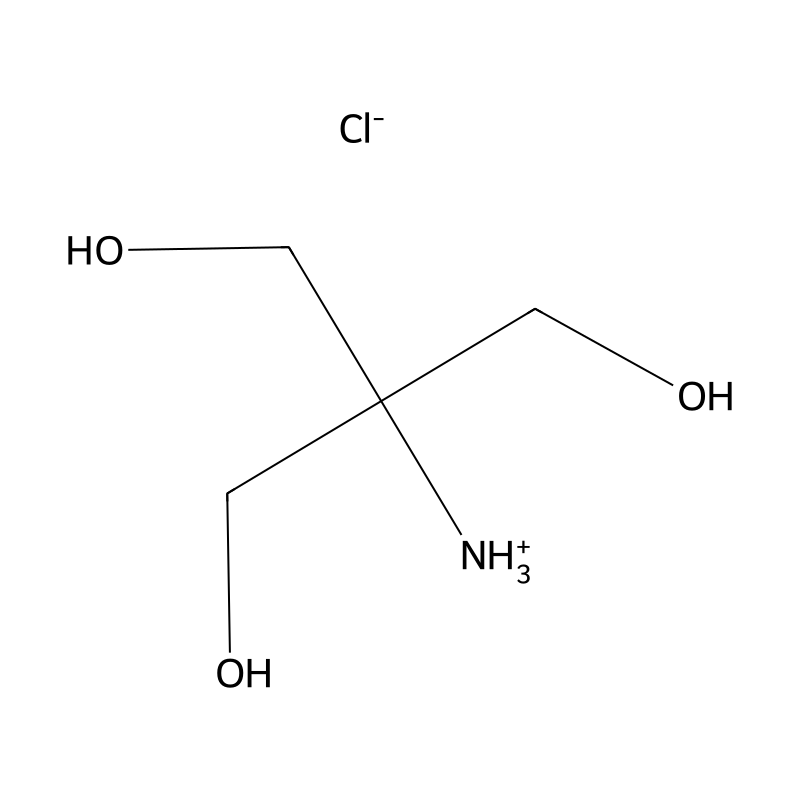

Tris HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.50X10+5 mg/L at 25 °C

Synonyms

Canonical SMILES

Buffering and pH Control

Scientific Field: Biochemistry, Molecular Biology

Application Summary: Tris hydrochloride is primarily used in pH control and buffering. It allows researchers to create and maintain a stable pH environment, which is crucial for experiments involving enzymes, proteins, DNA, and RNA .

Methods of Application: Tris hydrochloride is added to the experimental solution to maintain a stable pH level. The amount added depends on the desired pH and the buffering capacity of Tris hydrochloride .

Results or Outcomes: The precise pH control ensures the reliability and reproducibility of experimental results .

Electrophoresis

Scientific Field: Biochemistry, Genetics

Application Summary: Tris hydrochloride is widely used in gel electrophoresis techniques, such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and agarose gel electrophoresis .

Methods of Application: Tris hydrochloride is used in the preparation of the gel and the running buffer. It helps separate biomolecules based on size and charge .

Results or Outcomes: Facilitates the analysis of DNA, RNA, and proteins .

Protein Purification

Scientific Field: Biochemistry, Biotechnology

Application Summary: In protein purification processes, Tris hydrochloride is often employed as a buffer to maintain the stability and functionality of proteins during various purification steps .

Methods of Application: Tris hydrochloride is added to the protein solution during the purification process. Its ability to maintain a constant pH is critical for preserving protein integrity .

Results or Outcomes: Ensures the stability and functionality of proteins during purification .

Enzyme Assays

Scientific Field: Biochemistry, Pharmacology

Application Summary: Tris hydrochloride is an essential component in enzyme assays, where precise pH control is necessary to accurately measure enzyme activity .

Methods of Application: Tris hydrochloride is used in the preparation of the reaction mixture in enzyme assays. This compound ensures that enzymatic reactions occur under optimal conditions .

Results or Outcomes: Yields reliable data on enzyme activity .

Biomolecular Interaction Research

Application Summary: Tris HCl is used to study the interactions between biological molecules, such as proteins and DNA .

Methods of Application: Tris HCl is used as a buffer in experiments studying biomolecular interactions. It maintains pH stability during the experiment .

Results or Outcomes: Facilitates the study of interactions between biological molecules .

Biochemical Assays

Scientific Field: Biochemistry

Application Summary: Tris hydrochloride finds applications in various biochemical assays, such as determining enzyme kinetics, studying enzymatic activity, and characterizing protein structures .

Methods of Application: Tris hydrochloride is used as a buffer in these assays. Its compatibility with a wide range of enzymes and proteins makes it a versatile choice for experimental setups .

Results or Outcomes: Enables the characterization of protein structures and the study of enzymatic activity .

DNA Gel Electrophoresis

Scientific Field: Molecular Biology

Application Summary: Tris HCl is a common buffer component in DNA gel electrophoresis, which can maintain pH stability during electrophoresis .

Methods of Application: Tris HCl is used as a buffer in the gel and running buffer during DNA gel electrophoresis .

Results or Outcomes: Facilitates the separation and analysis of DNA fragments .

Western Blotting

Application Summary: Tris HCl is used in Western blotting, a technique used to detect specific proteins in a sample .

Methods of Application: Tris HCl is used in the preparation of the gel and the transfer buffer in Western blotting .

Results or Outcomes: Enables the detection and analysis of specific proteins .

Polymerase Chain Reaction (PCR)

Scientific Field: Molecular Biology, Genetics

Application Summary: Tris HCl is used in PCR, a method used to amplify specific DNA sequences .

Methods of Application: Tris HCl is used in the preparation of the PCR reaction mix to maintain a stable pH .

Results or Outcomes: Facilitates the amplification of specific DNA sequences .

Determining Enzyme Kinetics

Application Summary: Tris HCl is used in biochemical assays to determine enzyme kinetics .

Methods of Application: Tris HCl is used as a buffer in these assays to maintain a stable pH .

Results or Outcomes: Provides reliable data on enzyme kinetics .

Studying Enzymatic Activity

Application Summary: Tris HCl is used in biochemical assays to study enzymatic activity .

Results or Outcomes: Provides reliable data on enzymatic activity .

Characterizing Protein Structures

Scientific Field: Biochemistry, Structural Biology

Application Summary: Tris HCl is used in biochemical assays to characterize protein structures .

Results or Outcomes: Enables the characterization of protein structures .

Cell Culture

Scientific Field: Cell Biology, Biotechnology

Application Summary: Tris HCl is used in cell culture media to maintain the pH and osmotic balance .

Methods of Application: Tris HCl is added to the cell culture media. The amount added depends on the specific requirements of the cells being cultured .

Results or Outcomes: Facilitates the growth and maintenance of cells in culture .

Immunohistochemistry

Scientific Field: Pathology, Molecular Biology

Application Summary: Tris HCl is used in immunohistochemistry, a technique used to visualize specific proteins in tissues .

Methods of Application: Tris HCl is used in the preparation of the buffer solutions used in immunohistochemistry .

Results or Outcomes: Enables the visualization and analysis of specific proteins in tissues .

Immunoassays

Scientific Field: Immunology, Clinical Laboratory Science

Application Summary: Tris HCl is used in immunoassays, tests that measure the presence or concentration of a substance in solutions that often contain a complex mixture of proteins .

Methods of Application: Tris HCl is used in the preparation of the reaction mixtures in immunoassays .

Results or Outcomes: Provides reliable data on the presence or concentration of specific substances .

Fluorescence Studies

Scientific Field: Biochemistry, Biophysics

Application Summary: Tris HCl is used in fluorescence studies, which are often used to study the structure and dynamics of proteins .

Methods of Application: Tris HCl is used as a buffer in these studies to maintain a stable pH .

Results or Outcomes: Facilitates the study of protein structure and dynamics .

Crystallography

Scientific Field: Structural Biology, Biochemistry

Application Summary: Tris HCl is used in crystallography, a method used to determine the atomic and molecular structure of a crystal .

Methods of Application: Tris HCl is used in the preparation of the solutions used in crystallography .

Results or Outcomes: Enables the determination of atomic and molecular structures .

Microscopy

Scientific Field: Cell Biology, Histology

Application Summary: Tris HCl is used in various microscopy techniques, such as electron microscopy and fluorescence microscopy .

Methods of Application: Tris HCl is used in the preparation of the solutions used in microscopy .

Results or Outcomes: Facilitates the visualization of cells and tissues .

Tris(hydroxymethyl)aminomethane, commonly referred to as Tris, is an organic compound with the molecular formula . It is a white crystalline solid that is highly soluble in water. Tris is primarily used as a buffering agent in biochemical and molecular biology applications due to its ability to maintain a stable pH in solutions, particularly in the physiological range of pH 7 to 9. The compound has a pKa of approximately 8.07 at 25 °C, making it effective for buffering near biological conditions .

The buffering action of Tris HCl relies on the pKa of the Tris molecule. When the surrounding solution becomes acidic (pH lower than pKa), the unprotonated amine group in Tris can accept a proton, forming Tris-H⁺ and preventing a significant drop in pH. Conversely, in basic solutions (pH higher than pKa), Tris HCl can donate a proton from the amine group, neutralizing excess hydroxide ions (OH⁻) and preventing a drastic rise in pH []. This ability to maintain a stable pH environment is essential for optimal activity of many enzymes and biological molecules involved in various cellular processes.

- Skin and Eye Irritation: Tris HCl can cause mild skin and eye irritation upon contact. Standard laboratory personal protective equipment (PPE) such as gloves, safety glasses, and lab coats should be worn while handling the compound.

- Dust Inhalation: Inhalation of Tris HCl dust can irritate the respiratory tract. Use a fume hood when working with Tris HCl powder to minimize dust exposure.

Tris reacts with acids and bases, exhibiting typical behavior of amines. When Tris is mixed with hydrochloric acid, it forms Tris hydrochloride:

This reaction is exothermic, with reported enthalpy values around -245.76 J/g under specific conditions . Tris can also undergo condensation reactions with aldehydes and complexation with metal ions, which can affect its buffering capacity and biological activity.

Tris can be synthesized through the condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation of the resulting nitro compound. This method allows for the production of high-purity Tris suitable for laboratory applications . The synthesis process typically involves multiple steps to ensure the removal of impurities and achieve desired purity levels.

Tris is widely utilized across various fields:

- Biochemistry: As a buffer in electrophoresis and chromatography.

- Molecular Biology: In TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers for nucleic acid separation.

- Pharmaceuticals: As a component in formulations for drug delivery systems.

- Medical: Used in treatments for metabolic acidosis.

Its low cost and effectiveness make it one of the most commonly used buffers in laboratory settings .

Studies have shown that Tris can interact with various ions and molecules in solution. For example, it can form complexes with metal ions such as magnesium and calcium, which may influence enzyme activity and stability . Moreover, Tris's buffering capacity can be affected by temperature variations; as temperature increases, the pH of Tris buffers tends to decrease slightly . This sensitivity necessitates careful control of experimental conditions when using Tris as a buffer.

Several compounds exhibit similar buffering properties or structural characteristics to Tris. Here are some notable examples:

| Compound Name | Chemical Formula | pKa | Unique Features |

|---|---|---|---|

| 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tromethamine) | 8.07 | Used medically for metabolic acidosis; similar buffering capacity. | |

| Phosphate Buffered Saline (PBS) | Varies | 7.2 - 7.6 | Contains phosphate ions; commonly used in cell culture but less stable pH range. |

| Acetate Buffer | Varies | 4.75 | Effective at lower pH; not suitable for physiological conditions like Tris. |

| Glycine Buffer | 9.6 | Useful at higher pH but less common than Tris; may interfere with protein studies. |

Tris stands out due to its effective buffering range near physiological pH, low cost, and versatility across various biochemical applications . Its unique properties make it indispensable in laboratory settings compared to other buffers that may not provide the same stability or range.

Tris hydrochloride, chemically known as tris(hydroxymethyl)aminomethane hydrochloride, represents one of the most versatile and widely utilized buffering agents in contemporary molecular biology research [1]. This organic compound, with the molecular formula C4H11NO3·HCl and a molecular weight of 157.60 g/mol, exhibits exceptional buffering capacity within the physiological pH range of 7.0 to 9.0, making it indispensable for maintaining optimal conditions in various biochemical applications [2] [3]. The compound's pKa value of 8.1 at 25°C positions it ideally for biological systems, where precise pH control is critical for enzymatic activity, protein stability, and nucleic acid integrity [4] [5].

The fundamental importance of Tris hydrochloride in molecular biology stems from its ability to maintain stable pH conditions while providing minimal interference with biological processes [6]. Unlike phosphate-based buffers that can inhibit certain enzymatic reactions, Tris hydrochloride offers broad compatibility with diverse experimental protocols [7] [8]. Research has demonstrated that this buffer system effectively stabilizes biomolecules during various manipulations, from protein purification to nucleic acid analysis [9] [10].

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO3·HCl |

| Molecular Weight (g/mol) | 157.60 |

| CAS Number | 1185-53-1 |

| Melting Point (°C) | 150-152 |

| Density (g/mL at 20°C) | 1.05 |

| Solubility in Water (M at 20°C) | 4.0 |

| pKa (at 25°C) | 8.1 |

| Useful pH Range | 7.0-9.0 |

| Physical Form | Crystalline solid |

| Color | White |

Tris-Buffered Saline in Immunoassays and Protein Blotting

Tris-Buffered Saline represents a cornerstone buffer system in immunological assays and protein detection methodologies [11]. Composed of Tris hydrochloride as the buffering agent and sodium chloride for ionic strength regulation, this isotonic and non-toxic solution provides optimal conditions for antibody-antigen interactions [12] [13]. The buffer's composition typically includes 500 millimolar Tris and 1.5 molar sodium chloride, adjusted to pH 7.4, creating an environment that closely mimics physiological conditions [14].

In enzyme-linked immunosorbent assay applications, Tris-Buffered Saline functions as a wash buffer that effectively separates unwanted and non-specific proteins from specifically bound proteins [15]. The buffer's ability to maintain pH stability while providing adequate ionic strength ensures that antibody-antigen binding remains intact during washing procedures [16]. Research has shown that the non-ionic nature of Tris hydrochloride prevents interference with the delicate protein-protein interactions essential for immunoassay accuracy [17].

Western blotting protocols extensively utilize Tris-Buffered Saline for multiple critical steps, including membrane washing and antibody dilution [18] [19]. The buffer's compatibility with detection systems makes it particularly valuable when using alkaline phosphatase conjugates, as it does not inhibit enzymatic activity unlike phosphate-based alternatives [20]. Studies have demonstrated that Tris-Buffered Saline effectively saturates unbound sites on nitrocellulose membranes, preventing non-specific binding of primary antibodies and thereby reducing background noise [21].

The incorporation of Tween 20 into Tris-Buffered Saline creates an enhanced washing solution that further reduces non-specific antibody binding [22]. This non-ionic detergent combination efficiently removes excess material from membranes and microtiter plate wells without disrupting specific antigen-antibody binding reactions [23]. Research indicates that this formulation is particularly effective in immunohistochemical staining and in situ hybridization procedures, where minimizing background staining is paramount [24].

Electrophoretic Applications: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis and Nucleic Acid Agarose Gels

Tris hydrochloride serves as the fundamental buffering component in numerous electrophoretic separation techniques, providing the pH stability necessary for consistent and reproducible results [25]. In sodium dodecyl sulfate-polyacrylamide gel electrophoresis, Tris-glycine buffer systems utilize Tris hydrochloride to maintain optimal pH conditions during protein separation [26]. The standard running buffer composition includes 30.3 grams of Tris base per liter, creating a 0.25 molar concentration that effectively buffers the electrophoretic environment at pH 8.3 [27].

The Tris-glycine buffer system's effectiveness stems from its ability to create a discontinuous pH environment that enhances protein resolution [28]. Research has shown that this buffer combination provides superior separation of proteins ranging from 20 to 200 kilodaltons, with the Tris component maintaining stable pH conditions throughout the electrophoretic run [29]. The buffer's composition ensures that proteins migrate consistently based on their molecular weight, enabling accurate size determination and comparative analysis [30].

For specialized applications requiring enhanced resolution of low molecular weight proteins, Tris-tricine buffer systems employ higher concentrations of Tris hydrochloride [31]. These formulations typically contain 3 molar Tris with 3% sodium dodecyl sulfate, adjusted to pH 8.45, providing optimal conditions for separating proteins and peptides in the 1-100 kilodalton range [32]. Studies have demonstrated that this modified buffer system significantly improves the resolution of hydrophobic proteins and facilitates their subsequent transfer during Western blotting procedures [33].

| Buffer Type | Tris Component | Additional Components | Final pH | Primary Application |

|---|---|---|---|---|

| Tris-Glycine Sodium Dodecyl Sulfate Running Buffer (10X) | 30.3 g Tris base (0.25 M) | 144.4 g Glycine, 10 g Sodium Dodecyl Sulfate | 8.3 | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis protein separation |

| Tris Acetate Ethylenediaminetetraacetic Acid Buffer (50X Stock) | 242 g Tris base | 57.1 mL acetic acid, 100 mL Ethylenediaminetetraacetic Acid | 8.3 | Deoxyribonucleic acid agarose electrophoresis |

| Tris Borate Ethylenediaminetetraacetic Acid Buffer (10X Stock) | 108 g Tris base | 55 g boric acid, 40 mL Ethylenediaminetetraacetic Acid | 8.3 | Deoxyribonucleic acid agarose electrophoresis |

| Tris-Buffered Saline (10X) | 500 mM Tris | 1.5 M Sodium Chloride | 7.4 | Western blotting wash buffer |

| Tris-Tricine Buffer (Gel Buffer) | 3 M Tris | 3% Sodium Dodecyl Sulfate | 8.45 | Low molecular weight protein separation |

Nucleic acid electrophoresis relies heavily on Tris-based buffer systems for optimal separation of deoxyribonucleic acid and ribonucleic acid fragments [34]. Tris Acetate Ethylenediaminetetraacetic Acid buffer, containing Tris base as the primary buffering component, provides excellent resolution for deoxyribonucleic acid fragments ranging from several hundred to several thousand base pairs [35]. The buffer's composition includes 242 grams of Tris base per liter in the 50X stock solution, creating optimal conditions for nucleic acid migration through agarose gels [36].

Tris Borate Ethylenediaminetetraacetic Acid buffer systems offer an alternative approach for nucleic acid electrophoresis, with enhanced buffering capacity compared to acetate-based systems [37]. Research has shown that while both buffer types provide effective separation, Tris Borate Ethylenediaminetetraacetic Acid offers slightly improved resolution for smaller deoxyribonucleic acid fragments, though Tris Acetate Ethylenediaminetetraacetic Acid performs better for larger molecular weight species [38]. The choice between these systems often depends on downstream applications, as borate ions can inhibit certain enzymatic reactions [39].

Stabilization of Biomolecules in Diagnostic and Purification Protocols

Tris hydrochloride plays a crucial role in stabilizing biomolecules during various diagnostic and purification procedures, ensuring maintained biological activity throughout complex experimental protocols [40]. The compound's ability to provide consistent pH buffering while minimizing interactions with target molecules makes it particularly valuable in protein purification strategies [41]. Research has demonstrated that Tris hydrochloride effectively maintains enzyme stability and activity during chromatographic separations, particularly in ion exchange applications.

In ion exchange chromatography, Tris hydrochloride buffers at concentrations ranging from 20 to 40 millimolar provide optimal conditions for protein binding and elution [42]. Studies have shown that the buffer's pH can be precisely adjusted to achieve selective binding of basic proteins to cation exchange resins [43]. A systematic approach utilizing pH values one unit below the target protein's isoelectric point has proven effective for single-step purification of basic proteins with isoelectric points of 7.94 or higher [44].

The stabilization properties of Tris hydrochloride extend to enzymatic assays, where it maintains optimal pH conditions for enzymatic reactions while preventing protein denaturation [45]. Research has indicated that 46 millimolar Tris hydrochloride buffers at pH 8.1 provide excellent stability for various enzymes, including proteases and hydrolases [46]. The buffer's compatibility with calcium and magnesium salts makes it particularly useful in assays requiring divalent cations as cofactors [47].

| Application | Typical Concentration | pH Range | Key Function |

|---|---|---|---|

| Ion Exchange Chromatography | 20-40 mM | 7.3-8.0 | Protein binding stabilization |

| Protein Purification | 40 mM | 7.0-8.0 | Single-step purification of basic proteins |

| Enzyme Assays | 46 mM | 8.1 | Enzymatic reaction stabilization |

| Cell Culture Buffer | 10-25 mM | 7.2-7.4 | pH maintenance for cell viability |

| Immunoassay Wash Buffer | 10-50 mM | 7.4 | Non-specific binding reduction |

| Western Blot Transfer Buffer | 25 mM | 8.3 | Protein transfer facilitation |

| Polymerase Chain Reaction Buffer Component | 10-50 mM | 8.0-8.5 | Deoxyribonucleic acid polymerase activity optimization |

| Nucleic Acid Storage | 10 mM | 8.0 | Nucleic acid stability maintenance |

Diagnostic protocols frequently employ Tris hydrochloride for biomolecule stabilization during sample preparation and analysis [48]. The buffer's non-interfering properties make it ideal for maintaining protein integrity during storage and handling procedures [49]. Research has shown that Tris hydrochloride effectively prevents protein aggregation and precipitation, particularly important in diagnostic assays where sample integrity directly impacts result accuracy [50].

In nucleic acid applications, Tris hydrochloride provides essential stabilization during extraction, purification, and storage procedures [51]. The buffer's ability to maintain optimal pH conditions prevents nucleic acid degradation while supporting the activity of nucleases and polymerases used in diagnostic applications [52]. Studies have demonstrated that Tris-Ethylenediaminetetraacetic Acid buffer combinations effectively protect deoxyribonucleic acid and ribonucleic acid from degradation during long-term storage [53].

The chelation properties of Tris hydrochloride significantly influence metalloenzyme activity through direct interaction with essential metal cofactors. Research demonstrates that the primary amine group of Tris, combined with three symmetrically positioned hydroxyl groups, creates a molecular architecture capable of forming stable five-membered chelate rings with divalent and trivalent metal ions [1] [2].

Metal Ion Specificity and Binding Constants

Tris hydrochloride exhibits differential chelation abilities across various metal ions essential for enzyme function. The compound shows weak interaction with physiologically abundant ions such as magnesium and calcium, making it suitable for enzymatic systems requiring these cofactors [1]. However, stronger interactions occur with transition metals, particularly manganese, iron, copper, and zinc, which are crucial cofactors for many metalloenzymes [2] [3].

Quantitative analysis of metal-enzyme interactions reveals that Tris hydrochloride significantly affects the metal ion dissociation constants (Kd) of metalloenzymes. In studies with BLC23O, a manganese-dependent dioxygenase, the Kd values varied substantially across different buffer systems. In Tris hydrochloride buffer at pH 7.4, the Kd was measured at 1.79 ± 0.01 μM, compared to 1.49 ± 0.05 μM in HEPES buffer at pH 7.6 [4] [5]. This represents a modest but measurable increase in the dissociation constant, indicating reduced metal ion affinity in the presence of Tris hydrochloride.

Mechanistic Basis of Chelation Effects

The chelation mechanism involves the coordination of the deprotonated amine group (pKa = 8.1) and hydroxyl groups to metal centers, effectively competing with enzyme active sites for metal cofactors [4] [5]. This competition becomes particularly pronounced at physiological pH ranges where both the buffer and enzyme binding sites are ionized. The chelating effect is pH-dependent, with increased chelation occurring at higher pH values where the Tris molecule exists predominantly in its free base form [6].

Studies on manganese-dependent enzymes demonstrate that the chelation effect manifests as an abrupt activity drop at pH values above 7.6 in Tris hydrochloride buffer, contrasting with the bell-shaped activity profile observed in HEPES buffer [4] [5]. This pH-dependent behavior results from the simultaneous deprotonation of both the Tris amine group and histidine residues in the enzyme active site, creating competing metal-binding sites.

Quantitative Impact on Enzyme Kinetics

The chelation effects of Tris hydrochloride translate into measurable changes in enzyme kinetic parameters. For BLC23O, the Michaelis constant (Km) increased from 0.54 ± 0.02 millimolar in HEPES buffer to 0.71 ± 0.02 millimolar in Tris hydrochloride buffer [4] [5]. Simultaneously, the catalytic rate constant (kcat) decreased from 0.45 ± 0.01 s⁻¹ in HEPES to 0.33 ± 0.00 s⁻¹ in Tris hydrochloride, resulting in a 44% reduction in catalytic efficiency (kcat/Km) [4] [5].

These kinetic changes reflect the dual impact of metal chelation: reduced enzyme-metal affinity (higher Kd) and decreased catalytic turnover (lower kcat). The increased Km value indicates that higher substrate concentrations are required to achieve half-maximal velocity, while the reduced kcat suggests that the enzyme-substrate complex formation and product release are less efficient in the presence of Tris hydrochloride [4] [5].

Comparative Analysis with Iron-Dependent Enzymes

Iron-dependent enzymes exhibit similar sensitivity to Tris hydrochloride chelation. Studies with Rhodococcus opacus 1,2-catechol dioxygenase (Ro1,2-CTD) demonstrate that Tris hydrochloride significantly alters kinetic parameters compared to HEPES buffer. The Km value for this iron-dependent enzyme increased from 1.80 μM in HEPES to 6.93 μM in Tris hydrochloride, representing a nearly four-fold increase [4] [5]. The catalytic efficiency decreased from 0.36 μM⁻¹s⁻¹ in HEPES to 0.17 μM⁻¹s⁻¹ in Tris hydrochloride, indicating substantial impairment of enzymatic function [4] [5].

Buffer Concentration Effects

The concentration-dependent nature of chelation effects has been documented across multiple enzyme systems. Studies with alkaline phosphatase demonstrate that Tris hydrochloride concentrations ranging from 0.01 to 0.60 M produce differential effects on enzyme activity [7]. At moderate concentrations (0.01-0.20 M), the enzyme forms reversible complexes with Tris molecules, resulting in enhanced catalytic activity through potentiation of secondary active sites [7]. However, at higher concentrations (0.20-0.60 M), the rate acceleration becomes linear and may be attributed to changes in medium dielectric constant and protein solvation [7].

| Buffer System | Metal Ion | Kd (μM) | Fold Increase vs HEPES | Enzyme Tested |

|---|---|---|---|---|

| HEPES (pH 7.6) | Mn²⁺ | 1.49 | 1.0 | BLC23O |

| HEPES (pH 7.4) | Mn²⁺ | 1.79 | 1.2 | BLC23O |

| Tris HCl (pH 7.4) | Mn²⁺ | 1.79 | 1.2 | BLC23O |

| Sodium Phosphate (pH 7.2) | Mn²⁺ | 44.24 | 29.7 | BLC23O |

| Sodium Phosphate (pH 7.4) | Mn²⁺ | 55.37 | 37.2 | BLC23O |

Comparative Studies of Tris Hydrochloride with HEPES and Phosphate Buffers

Systematic comparative analysis of buffer systems reveals distinct advantages and limitations of Tris hydrochloride relative to HEPES and phosphate buffers in metalloenzyme applications. These comparisons provide critical insights for buffer selection in enzymatic studies and biotechnological applications.

Structural and Chemical Differences

The fundamental differences between buffer systems lie in their molecular architecture and ionization properties. HEPES contains a piperazine ring with two ionizable groups and a sulfonic acid group, conferring zwitterionic properties that minimize interactions with metal ions [8]. In contrast, Tris hydrochloride possesses three hydroxymethyl groups and one amino group, creating a molecular framework capable of metal coordination [1] [2]. Phosphate buffers, being inorganic, exhibit strong affinity for divalent cations, particularly calcium and magnesium, leading to precipitation reactions [4] [5].

pH Stability and Buffering Capacity

HEPES demonstrates superior pH stability within the physiological range (pH 6.8-8.2), making it particularly suitable for cell culture and enzymatic studies requiring stable pH conditions [8]. Tris hydrochloride maintains effective buffering capacity within the pH range of 7.0-9.0, but exhibits temperature-dependent pH changes that can affect experimental reproducibility [8]. Phosphate buffers provide excellent pH stability with minimal temperature dependence but are limited by their propensity to interact with metal ions [4] [5].

Enzyme-Specific Buffer Effects

Detailed kinetic analysis of BLC23O reveals profound differences in enzyme performance across buffer systems. In HEPES buffer at pH 7.6, the enzyme exhibits optimal performance with a Km of 0.54 ± 0.02 millimolar, kcat of 0.45 ± 0.01 s⁻¹, and catalytic efficiency of 0.84 ± 0.02 mM⁻¹s⁻¹ [4] [5]. Tris hydrochloride buffer reduces these parameters to Km of 0.71 ± 0.02 millimolar, kcat of 0.33 ± 0.00 s⁻¹, and catalytic efficiency of 0.47 ± 0.01 mM⁻¹s⁻¹ [4] [5]. Phosphate buffer shows the most dramatic impairment, with Km of 0.76 ± 0.01 millimolar, kcat of 0.27 ± 0.00 s⁻¹, and catalytic efficiency of 0.36 ± 0.01 mM⁻¹s⁻¹ [4] [5].

Metal Ion Availability and Enzyme Affinity

The availability of metal cofactors varies significantly across buffer systems, directly impacting enzyme function. HEPES maintains metal ion availability through minimal chelation, resulting in the lowest Kd values for metal-enzyme interactions [4] [5]. Tris hydrochloride shows moderate metal chelation, leading to modestly increased Kd values that remain within acceptable ranges for most enzymatic applications [4] [5]. Phosphate buffers demonstrate the strongest metal ion interactions, with Kd values increasing by more than 20-fold compared to HEPES, indicating severe impairment of metal-enzyme binding [4] [5].

Substrate Binding and Catalytic Efficiency

The differential effects of buffer systems on substrate binding and catalytic efficiency provide insights into the mechanisms underlying buffer-enzyme interactions. HEPES allows optimal substrate binding and catalytic turnover, serving as the reference standard for enzymatic studies [4] [5]. Tris hydrochloride reduces both substrate affinity and catalytic efficiency, but the effects are moderate and may be acceptable for certain applications [4] [5]. Phosphate buffers severely impair both substrate binding and catalytic efficiency, making them unsuitable for quantitative enzymatic studies of metal-dependent enzymes [4] [5].

Temperature Sensitivity and Experimental Reproducibility

Temperature-dependent pH changes represent a significant limitation of Tris hydrochloride buffer in enzymatic studies. The buffer exhibits a temperature coefficient of -0.028 pH units per degree Celsius, meaning that pH changes significantly with temperature variations during experiments [8]. HEPES shows superior temperature stability with a coefficient of -0.014 pH units per degree Celsius, providing better experimental reproducibility [8]. Phosphate buffers demonstrate minimal temperature dependence, but their metal ion interactions limit their utility in metalloenzyme studies [4] [5].

Buffer Selection Criteria for Specific Applications

The selection of appropriate buffer systems depends on the specific requirements of the enzymatic system under investigation. For studies requiring minimal metal ion interactions, HEPES represents the optimal choice, providing stable pH conditions and minimal interference with metal-dependent enzymes [4] [5]. Tris hydrochloride may be suitable for systems where moderate metal chelation is acceptable or where the pH range requirements favor its use [4] [5]. Phosphate buffers should be avoided for metalloenzyme studies due to their strong metal ion interactions and potential for precipitation reactions [4] [5].

| Parameter | Buffer | Value | Relative to HEPES |

|---|---|---|---|

| Km (mM) | HEPES | 0.54 | 1.00 |

| Km (mM) | Tris HCl | 0.71 | 1.31 |

| Km (mM) | Phosphate | 0.76 | 1.41 |

| kcat (s⁻¹) | HEPES | 0.45 | 1.00 |

| kcat (s⁻¹) | Tris HCl | 0.33 | 0.73 |

| kcat (s⁻¹) | Phosphate | 0.27 | 0.60 |

| kcat/Km (mM⁻¹s⁻¹) | HEPES | 0.84 | 1.00 |

| kcat/Km (mM⁻¹s⁻¹) | Tris HCl | 0.47 | 0.56 |

| kcat/Km (mM⁻¹s⁻¹) | Phosphate | 0.36 | 0.43 |

Practical Considerations for Buffer Implementation

The implementation of buffer systems in enzymatic studies requires careful consideration of experimental conditions and analytical requirements. HEPES buffer systems require higher concentrations (typically 50-100 millimolar) to achieve adequate buffering capacity, which may impact ionic strength effects [4] [5]. Tris hydrochloride systems can operate effectively at lower concentrations (10-50 millimolar) but require careful pH monitoring due to temperature sensitivity [4] [5]. Phosphate buffers, while providing excellent pH stability, necessitate the addition of excess metal cofactors to overcome chelation effects [4] [5].

Cost-Effectiveness and Availability

Economic considerations often influence buffer selection for large-scale enzymatic studies and industrial applications. Tris hydrochloride represents a cost-effective option with widespread availability and established protocols [8]. HEPES, while more expensive, provides superior performance for critical applications where metal ion interactions must be minimized [8]. Phosphate buffers offer the lowest cost but require additional metal cofactors and careful optimization of experimental conditions [4] [5].

Impact on Michaelis-Menten Parameters in Redox Reactions

The influence of Tris hydrochloride on Michaelis-Menten kinetics in redox reactions encompasses both direct effects on enzyme-substrate interactions and indirect effects through cofactor availability and enzyme conformation. Understanding these impacts is crucial for accurate kinetic analysis and proper interpretation of enzymatic data in redox systems.

Fundamental Kinetic Parameter Modifications

Tris hydrochloride affects all primary Michaelis-Menten parameters through multiple mechanisms that operate simultaneously in redox enzymatic systems. The Km values generally increase in the presence of Tris hydrochloride, indicating reduced apparent affinity for substrates [4] [5]. This effect results from both direct competition for substrate binding sites and indirect effects through altered enzyme conformation due to metal chelation [4] [5]. The Vmax values typically decrease, reflecting reduced catalytic efficiency and potentially altered electron transfer rates in redox reactions [4] [5].

Electron Transfer Efficiency

The impact on electron transfer efficiency represents a critical consideration in redox enzymatic systems. Tris hydrochloride can interfere with electron transfer pathways through multiple mechanisms, including direct interaction with redox cofactors and alteration of protein conformation [9] [10]. Studies with cytochrome ba3 oxygen reductase demonstrate that Tris hydrochloride buffer at pH 7.5 supports proper electron transfer kinetics, but careful attention must be paid to buffer concentration and pH stability [9].

Cofactor Interactions and Availability

The availability of redox cofactors such as NAD⁺, NADP⁺, FAD, and metal ions is significantly affected by Tris hydrochloride through both direct and indirect mechanisms. Direct interactions occur through the formation of ternary complexes between Tris, metal ions, and cofactors, as demonstrated in studies with adenosine triphosphate and various divalent cations [1]. These interactions can reduce the effective concentration of cofactors available for enzymatic reactions, leading to apparent changes in kinetic parameters [1].

pH-Dependent Kinetic Effects

The pH dependence of Michaelis-Menten parameters becomes particularly complex in Tris hydrochloride systems due to the buffer's own ionization properties. Studies with alcohol dehydrogenase demonstrate that Tris hydrochloride affects kinetic parameters differentially depending on the pH of the reaction system [11]. At pH 8.1, most kinetic constants increase with increasing Tris concentrations in the forward direction (alcohol oxidation), while the reverse direction (aldehyde reduction) shows different patterns of interaction [11].

Substrate-Specific Interactions

Tris hydrochloride exhibits substrate-specific interactions that can significantly alter Michaelis-Menten kinetics in redox reactions. The buffer readily forms Schiff bases with aldehyde substrates, effectively reducing their available concentration and creating apparent inhibition effects [6]. Studies with glyceraldehyde-3-phosphate dehydrogenase and homoserine dehydrogenase demonstrate equilibrium constants of 369 ± 12 M⁻¹ and 68 ± 1.5 M⁻¹, respectively, for Schiff base formation with their aldehyde substrates [6].

Enzyme Conformation and Active Site Accessibility

The chelation of metal cofactors by Tris hydrochloride can induce conformational changes in enzymes that affect substrate binding and catalytic efficiency. These conformational effects manifest as changes in both Km and kcat values, reflecting altered substrate accessibility and catalytic site geometry [4] [5]. The magnitude of these effects depends on the enzyme's dependence on metal cofactors and the specific role of metals in maintaining proper protein structure [4] [5].

Competitive Inhibition Mechanisms

Tris hydrochloride can exhibit competitive inhibition patterns with respect to both substrates and cofactors in redox reactions. Studies with β-glucosidase demonstrate that Tris acts as a linear mixed-type inhibitor, affecting both substrate binding and catalytic efficiency [12]. The inhibition constants (Ki) vary depending on the specific enzyme and substrate combination, but generally fall within the millimolar range for physiologically relevant Tris concentrations [12].

Temperature and Ionic Strength Effects

The temperature sensitivity of Tris hydrochloride buffer compounds the complexity of kinetic parameter interpretation in redox systems. The buffer's pH changes with temperature can affect the ionization state of both the buffer and the enzyme, leading to temperature-dependent changes in kinetic parameters that may be misinterpreted as intrinsic enzyme properties [8]. Additionally, ionic strength effects from the buffer system can influence enzyme-substrate interactions and electron transfer rates [8].

Quantitative Analysis of Kinetic Parameter Changes

Systematic analysis of kinetic parameter changes in Tris hydrochloride systems reveals consistent patterns across different redox enzymes. For manganese-dependent enzymes, Km values typically increase by 20-40% compared to HEPES systems, while kcat values decrease by 20-30% [4] [5]. The overall catalytic efficiency (kcat/Km) generally decreases by 40-60%, representing a substantial impact on enzymatic performance [4] [5]. These quantitative relationships provide guidelines for correcting kinetic data or selecting appropriate buffer systems for specific applications.

Mechanistic Implications for Redox Catalysis

The mechanistic implications of Tris hydrochloride effects on redox catalysis extend beyond simple competitive inhibition models. The buffer can affect multiple steps in the catalytic cycle, including substrate binding, electron transfer, product formation, and product release [4] [5]. Understanding these mechanistic effects is crucial for proper interpretation of kinetic data and for designing optimal experimental conditions for redox enzymatic studies [4] [5].

Practical Considerations for Kinetic Analysis

The practical implications of Tris hydrochloride effects on Michaelis-Menten parameters require careful consideration in experimental design and data interpretation. Researchers must account for buffer-specific effects when comparing kinetic data across different buffer systems or when extrapolating kinetic parameters to physiological conditions [4] [5]. The use of control experiments with alternative buffer systems, particularly HEPES, can help distinguish between intrinsic enzyme properties and buffer-specific effects [4] [5].

| Buffer Type | Enzyme | pH optimum | Km (mM or μM) | kcat (s⁻¹) | Catalytic Efficiency | Chelation Effect |

|---|---|---|---|---|---|---|

| Tris HCl | BLC23O (Mn²⁺-dependent) | 7.6 | 0.71 mM | 0.33 | 0.47 mM⁻¹s⁻¹ | Moderate chelation of Mn²⁺ |

| Tris HCl | Ro1,2-CTD (Fe³⁺-dependent) | 7.4 | 6.93 μM | 1.14 | 0.17 μM⁻¹s⁻¹ | Moderate chelation of Fe³⁺ |

| Tris HCl | Alkaline Phosphatase | 8.6 | Variable | Variable | Variable | Enhanced activity via chelation |

| HEPES | BLC23O (Mn²⁺-dependent) | 7.6 | 0.54 mM | 0.45 | 0.84 mM⁻¹s⁻¹ | Minimal chelation |

| HEPES | Ro1,2-CTD (Fe³⁺-dependent) | 7.4 | 1.80 μM | 0.64 | 0.36 μM⁻¹s⁻¹ | Minimal chelation |

| HEPES | Alkaline Phosphatase | 8.6 | Variable | Variable | Variable | Minimal chelation |

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Color/Form

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 86 of 191 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 105 of 191 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

/Tromethamine is indicated/ for the prevention and correction of metabolic acidosis. /Included in US product label/

Metabolic Acidosis Associated with Cardiac Bypass Surgery. Tromethamine solution has been found to be primarily beneficial in correcting metabolic acidosis which may occur during or immediately following cardiac bypass surgical procedures. /Included in US product label/

Correction of Acidity of ACD Blood in Cardiac Bypass Surgery. It is well known that ACD blood is acidic and becomes more acidic on storage. Tromethamine effectively corrects this acidity. Tromethamine solution may be added directly to the blood used to prime the pump-oxygenator. When ACD blood is brought to a normal pH range the patient is spared an initial acid load. Additional tromethamine may be indicated during cardiac bypass surgery should metabolic acidosis appear. /Included in US product label/

For more Therapeutic Uses (Complete) data for TROMETHAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes.

By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It is not known whether tromethamine is distributed in human milk.

Ionized tromethamine is excreted by kidney, so the effect is that of excretion of hydrogen ions. Elimination of drug from body is entirely by renal excretion. Excretion of tromethamine is accompanied by osmotic diuresis, since clinical doses of drug considerably add to osmolarity of glomerular filtrate.

In rats of different age (5 to 240 days old) the renal excretion of Trishydroxymethylaminomethane (THAM) was studied. In 5 and in 240 days old rats the renal excretion of THAM was slower than in rats of other age groups. Stimulation of diuresis by i.p. injection of mannitol, thiazide or by oral water load resulted in an increase in THAM excretion in 5 and in 240 days old rats. The renal excretion of THAM was also increased by repeated administration of THAM in all age groups, except in new born rats. Possible mechanisms of action are discussed.

The distribution of 14C labelled THAM (tris-hydroxymethylaminomethane) was determined between intra- and extracellular space of nephrectomized Sprague-Dawley rats as a function of time at constant plasma pH of 7.4. The following results were obtained: An equilibrium in the distribution of THAM between ECS and ICS will not occur before 6-12 hours after administration. This indicates that THAM permeates very slowly into the intracellular compartment, which is in contrast to the general assumption that it quickly diffuses into the intracellular space to restore the intracellular acidosis. THAM disappears from the extracellular space in a multiexponential fashion, indicating that it equilibrates with the different body tissues at largely variable rates. The equilibrium which occurs between both body compartments 6-12 hours after THAM application does not agree with the values which are expected for transfer of only the nonionised substance. At plasma pH 7.4 and a "mean whole body pHi" of 6.88, THAM is distributed with a distribution ratio of 4 (ICS/ECS), a value quite different from the value of 11 which would be expected for exclusive nonionic diffusion. Thus THAM is also transferred across the cell membrane in ionized form. These results indicate that the influx of THAM into the intracellular space is too slow (when compared to the renal elimination kinetics) to influence intracellular pH significantly by direct buffer action. Moreover, only a fraction of THAM enters the intracellular space in the nonionized form, thus reducing (to an even greater extent) the direct effect of THAM on the intracellular acid-base equilibrium.

Metabolism Metabolites

Wikipedia

Drug Warnings

Transient decreases in blood glucose concentration may occur during administration of tromethamine. When larger than recommended doses are used or when administration is too rapid, hypoglycemia may persist for several hours after the drug is discontinued.

Tromethamine should be slowly administered and in amounts sufficient only to correct the existing acidosis, in order to avoid overdosage and alkalosis. Determinations of blood glucose concentrations should be frequently performed during and following therapy.

Respiratory depression may occur in patients receiving large doses of tromethamine, as a result of increased blood pH and reduced carbon dioxide concentrations, and in those with chronic hypoventilation or those receiving other drugs that depress respiration. Dosage must be carefully adjusted so that blood pH does not increase above normal, and facilities for providing mechanical ventilation should be readily available during administration of tromethamine. Tromethamine may be used in conjunction with mechanical ventilatory support if respiratory acidosis is present concomitantly with metabolic acidosis.

For more Drug Warnings (Complete) data for TROMETHAMINE (18 total), please visit the HSDB record page.

Use Classification

Fragrance Ingredients

Cosmetics -> Buffering

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

May be prepared by reducation or catalytic hydrogenation of the corresponding nitro compd. ... Preparation by by electrolytic reduction: McMillan, US patent 2485982 (1949 to Comm Solvents Corp)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-: ACTIVE

Analytic Laboratory Methods

Analyte: tromethamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: tromethamine; matrix: chemical identification; procedure: reaction with salicylaldehyde and glacial acetic acid produces a yellow color

Analyte: tromethamine; matrix: chemical identification; procedure: reaction with ceric ammonium nitrate in nitric acid produces color change from light yellow to orange

For more Analytic Laboratory Methods (Complete) data for TROMETHAMINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: tromethamine; matrix: blood (plasma, dried), amniotic fluid, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Analyte: tromethamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of detection: 282 ng/mL

Analyte: tromethamine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 460 nm (excitation) and 532 nm (emission); limit of quantitation: 5 ug/mL (urine); 1 ug/mL (plasma)

Storage Conditions

Stability Shelf Life

Dates

Jagus, R. 1987. Meth. Enzymol. 152 : 296-304. PMID: 3657575

Wallace, D.M. 1987. Meth. Enzymol. 152 : 33-41. PMID: 2443801

Kinoshita, T., et al. 2006. Acta Crystallogr. Sect. F Struct. Biol. Cryst. Commun. 62: 623-626. PMID: 16820677

Gillespie, J.S., et al. 1976. J. Physiol. 259: 561-573. PMID: 182965